molecular formula C29H48 B12100062 17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B12100062
M. Wt: 396.7 g/mol
InChI Key: QJZBXSPSDJRHDU-VAWYXSNFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24S)-ETHYLCHOLEST-5,22-DIENE typically involves the modification of cholesterol or other sterol precursors. One common method includes the selective reduction of the double bonds in the sterol backbone, followed by the introduction of an ethyl group at the 24-position. This can be achieved through a series of reactions including hydrogenation, alkylation, and dehydrogenation under specific conditions such as the use of catalysts like palladium on carbon (Pd/C) and reagents like ethyl iodide.

Industrial Production Methods

Industrial production of (24S)-ETHYLCHOLEST-5,22-DIENE may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(24S)-ETHYLCHOLEST-5,22-DIENE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to remove double bonds or reduce ketones to alcohols, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base, such as sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

(24S)-ETHYLCHOLEST-5,22-DIENE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules and as a model compound in studying sterol chemistry.

    Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including its role in modulating cholesterol levels and its anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (24S)-ETHYLCHOLEST-5,22-DIENE involves its interaction with cellular membranes and specific molecular targets. It can modulate the fluidity and permeability of cell membranes, affecting various signaling pathways. Additionally, it may interact with nuclear receptors and enzymes involved in cholesterol metabolism, thereby influencing gene expression and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound from which (24S)-ETHYLCHOLEST-5,22-DIENE is derived.

    Sitosterol: A plant sterol with similar structural features but different biological activities.

    Ergosterol: A fungal sterol that shares the cholestane backbone but has distinct functional groups.

Uniqueness

(24S)-ETHYLCHOLEST-5,22-DIENE is unique due to the presence of the ethyl group at the 24-position and the specific configuration of its double bonds. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H48

Molecular Weight

396.7 g/mol

IUPAC Name

17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h11-13,20-22,24-27H,7-10,14-19H2,1-6H3/b12-11+

InChI Key

QJZBXSPSDJRHDU-VAWYXSNFSA-N

Isomeric SMILES

CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

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